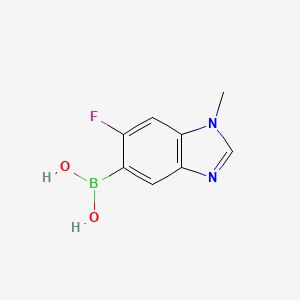

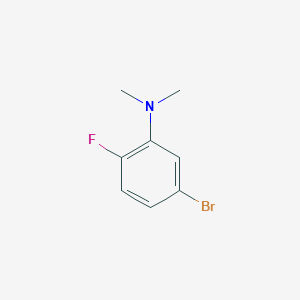

5-(5-Fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(5-Fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine” is a new cereals fungicide . It has a low aqueous solubility and is not considered highly volatile . It may be persistent in both soil and water systems . No major human health issues have been identified but it may be a skin sensitiser or cause skin irritation . It is toxic to aquatic systems but is not considered harmful to insect pollinators .

Synthesis Analysis

The synthesis of this compound involves the coordination of stable radical ligands with transition metal ions . Crystals of four heterspin complexes, [M(hfac)2LF]2 {M = Mn, Co, or Ni and hfac = hexafluoroacetylacetonate} and [Cu(hfac)2LF]n, were obtained using a new fluorinated pyrazolyl-substituted nitronyl nitroxide radical .Molecular Structure Analysis

The molecular structure of this compound involves a metal ion in a six-coordinated environment with four O atoms from the two hfac ligands, one radical O atom, and one pyrazole N atom from ligand LF . The complexes [M(hfac)2LF]2 have similar dimer structures .Chemical Reactions Analysis

The chemical reactions involving this compound are strongly antiferromagnetically coupled . The M ions and the directly coordinated radicals show this behavior .Physical And Chemical Properties Analysis

This compound is a blue powder with a melting point of 106–107 °С . It has a low aqueous solubility and is not considered highly volatile .Mécanisme D'action

The mechanism of action of this compound involves the metal–radical approach, a well-established synthetic way toward multi-spin systems . The advantage offered by the use of paramagnetic ligands is that metal–radical magnetic exchange coupling is direct between the magnetic orbitals of the radical and metal ion .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(5-fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN5S/c1-12-4(7)3(2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVITGRCRCGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN=C(S2)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)

![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)

![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)

![2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2555778.png)